Luteolin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

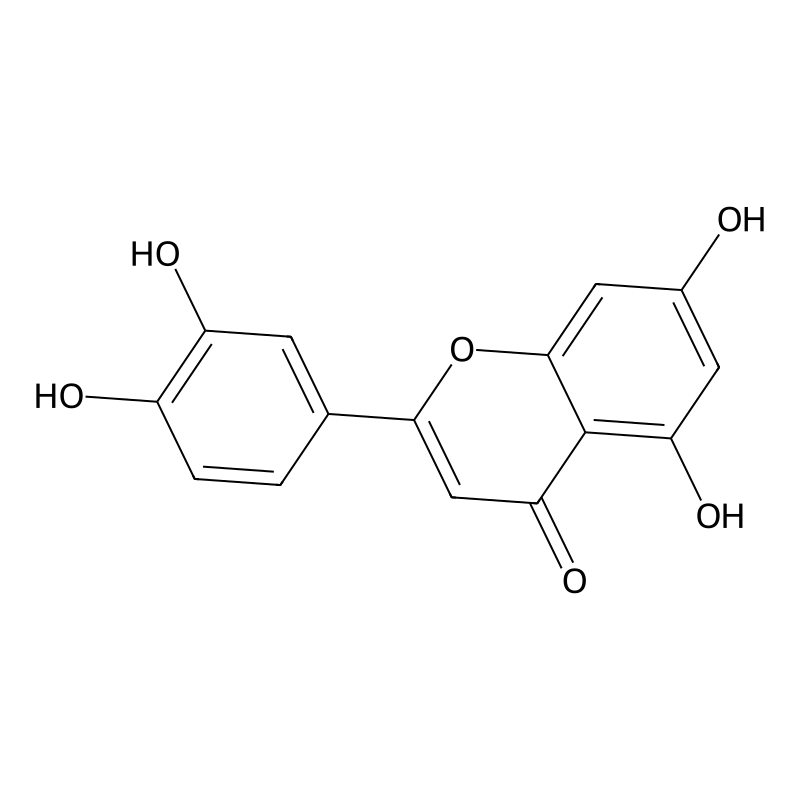

Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavone utilized extensively as an analytical reference standard, a starting material for semi-synthetic flavonoid derivatives, and a bioactive benchmark in chemoinformatics[1]. Structurally distinguished from flavonols like quercetin by the absence of a 3-hydroxyl group, and from other flavones like apigenin by the presence of a 3',4'-catechol moiety, luteolin offers a unique balance of high radical scavenging capacity and altered auto-oxidation kinetics [2]. Its specific coordination chemistry and stability profile make it a critical procurement choice for applications requiring robust metal chelation without the rapid degradation pathways typical of 3-hydroxyflavonoids [3].

References

- [1] Chemistry and Biological Activities of Flavonoids: An Overview. PMC.

- [2] The Effect of Catechol O-methylation on Radical Scavenging Characteristics of Quercetin and Luteolin—A Mechanistic Insight. Taylor & Francis.

- [3] The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe 2+ /Cu 2+ Addition. MDPI, 2019.

Substituting luteolin with more commonly procured flavonoids like quercetin or apigenin fundamentally alters experimental and formulation outcomes [1]. While quercetin is often used as a generic antioxidant substitute, its 3-hydroxyl group makes it highly susceptible to transition-metal-catalyzed auto-oxidation, leading to rapid degradation and pro-oxidant behavior in aqueous or metal-rich environments [2]. Conversely, replacing luteolin with apigenin sacrifices the 3',4'-catechol moiety, effectively eliminating its high-affinity metal chelation capacity and drastically reducing its radical scavenging efficacy [3]. For assays requiring stable metal coordination or specific enzyme inhibition, generic substitution compromises reproducibility and quantitative accuracy [1].

References

- [1] Comparative effects of quercetin, luteolin, apigenin and their related polyphenols on uric acid production in cultured hepatocytes and suppression of purine bodies‐induced hyperuricemia by rutin in mice. PMC, 2021.

- [2] The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe 2+ /Cu 2+ Addition. MDPI, 2019.

- [3] Investigation of the anti-inflammatory and antioxidant activities of luteolin, kaempferol, apigenin and quercetin. ResearchGate, 2019.

Xanthine Oxidase (XO) Inhibition: Luteolin vs. Quercetin

In comparative in vitro enzymatic assays, luteolin demonstrates a significantly higher binding affinity and inhibitory potency against xanthine oxidase than its flavonol counterpart, quercetin [1]. The absence of the 3-hydroxyl group in luteolin optimizes its fit within the enzyme's binding pocket, yielding an IC50 of 1.0 µM, compared to 11.0 µM for quercetin and 3.5 µM for apigenin [1].

| Evidence Dimension | Xanthine Oxidase Inhibitory Activity (IC50) |

| Target Compound Data | IC50 = 1.0 µM |

| Comparator Or Baseline | Quercetin (IC50 = 11.0 µM) and Apigenin (IC50 = 3.5 µM) |

| Quantified Difference | Luteolin exhibits 11-fold greater inhibitory potency than quercetin. |

| Conditions | In vitro enzymatic assay. |

Justifies the procurement of luteolin over quercetin as a highly sensitive positive control or reference standard in purine metabolism and hyperuricemia assays.

Chemical Stability in Transition-Metal Environments: Luteolin vs. Apigenin and Quercetin

Flavonoid stability in cell culture media or aqueous formulations is heavily dependent on transition metal interactions. When exposed to Fe2+ or Cu2+, luteolin forms stable metal complexes via its 3',4'-catechol and 5-hydroxyl/4-keto sites, which decreases its degradation rate [1]. In contrast, apigenin (lacking the catechol group) cannot effectively chelate these ions and suffers increased degradation, while quercetin (possessing a 3-hydroxyl group) undergoes promoted auto-oxidation and pro-oxidant conversion in the presence of Cu2+[1].

| Evidence Dimension | Chemical stability and degradation trajectory in metal-rich media |

| Target Compound Data | Enhanced stability via 1.5 eq metal chelation |

| Comparator Or Baseline | Apigenin (Increased degradation) and Quercetin (Promoted auto-oxidation) |

| Quantified Difference | Luteolin resists degradation by forming stable chelates, whereas apigenin and quercetin degrade or oxidize rapidly under identical metal-rich conditions. |

| Conditions | Aqueous solutions at 37 °C with Fe2+/Cu2+ addition. |

Critical for selecting a flavonoid for liquid formulations or cell-culture media where trace transition metals cause baseline degradation of alternative compounds.

Target-Specific Enzyme Inhibition (LDHA): Luteolin vs. Quercetin

Luteolin exhibits superior target-specific inhibition of Lactate Dehydrogenase A (LDHA), a key enzyme in aerobic glycolysis, compared to quercetin [1]. Structural analysis reveals that the specific hydroxylation pattern of luteolin (lacking the 3-OH but retaining the A-ring and C-ring configuration) enhances its interaction with the NADH binding site, resulting in an IC50 of 1.792 µM, whereas quercetin only demonstrates moderate inhibitory potential with an IC50 between 33.0 and 86.6 µM [1].

| Evidence Dimension | Lactate Dehydrogenase A (LDHA) Inhibitory Activity (IC50) |

| Target Compound Data | IC50 = 1.792 µM |

| Comparator Or Baseline | Quercetin (IC50 = 33.007 - 86.643 µM) |

| Quantified Difference | Luteolin demonstrates >18-fold stronger inhibition of LDHA than quercetin. |

| Conditions | In vitro LDHA enzymatic inhibition assay. |

Highlights luteolin's superior binding affinity in specific target-based drug discovery workflows compared to the generic quercetin baseline.

Radical Scavenging Capacity: Luteolin vs. Apigenin

The presence of the 3',4'-catechol moiety in luteolin provides a massive quantitative advantage in radical scavenging over apigenin, which possesses only a single 4'-hydroxyl group on its B-ring [1]. In standardized DPPH radical scavenging assays, luteolin achieves an IC50 of approximately 2.099 µg/mL, whereas apigenin exhibits the lowest activity among tested flavones, failing to reach comparable IC50 thresholds under identical conditions [1].

| Evidence Dimension | DPPH Radical Scavenging Activity (IC50) |

| Target Compound Data | IC50 = 2.099 µg/mL |

| Comparator Or Baseline | Apigenin (Lowest activity, significantly higher IC50) |

| Quantified Difference | Luteolin provides exponentially higher radical quenching capacity due to the ortho-dihydroxy (catechol) structure. |

| Conditions | In vitro DPPH radical scavenging assay. |

Ensures buyers do not substitute apigenin for luteolin in antioxidant formulations or radical-quenching material science applications.

Reference Standard for Xanthine Oxidase and LDHA Assays

Due to its low micromolar IC50 values (1.0 µM for XO and 1.792 µM for LDHA), luteolin is the preferred positive control and reference standard over quercetin and apigenin for calibrating enzymatic inhibition assays in metabolic and oncological research [REFS-1, REFS-3].

Formulation in Metal-Rich or Aqueous Media

In liquid formulations, cell culture media, or complex matrices where trace transition metals (Fe2+/Cu2+) are present, luteolin is the optimal choice. Its lack of a 3-hydroxyl group prevents the rapid auto-oxidation and pro-oxidant behavior characteristic of quercetin, ensuring batch-to-batch stability [2].

Precursor for Stable Metal-Flavonoid Chelates

Luteolin's dual coordination sites (the 3',4'-catechol and the 5-hydroxyl/4-keto groups) allow it to form highly stable metal-organic complexes. This makes it a superior starting material compared to apigenin for synthesizing functional metal-flavonoid nanomaterials and chelation therapies [2].

References

- [1] Comparative effects of quercetin, luteolin, apigenin and their related polyphenols on uric acid production in cultured hepatocytes and suppression of purine bodies‐induced hyperuricemia by rutin in mice. PMC, 2021.

- [2] The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe 2+ /Cu 2+ Addition. MDPI, 2019.

- [3] Natural flavonoids as promising lactate dehydrogenase A inhibitors: Comprehensive in vitro and in silico analysis. 2024.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.53

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 52 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 51 of 52 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Bismite

Use Classification

Dates

2: Nabavi SF, Braidy N, Gortzi O, Sobarzo-Sanchez E, Daglia M, Skalicka-Woźniak K, Nabavi SM. Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain Res Bull. 2015 Oct;119(Pt A):1-11. doi: 10.1016/j.brainresbull.2015.09.002. Epub 2015 Sep 8. Review. PubMed PMID: 26361743.

3: Gray AL, Stephens CA, Bigelow RL, Coleman DT, Cardelli JA. The polyphenols (-)-epigallocatechin-3-gallate and luteolin synergistically inhibit TGF-β-induced myofibroblast phenotypes through RhoA and ERK inhibition. PLoS One. 2014 Oct 1;9(10):e109208. doi: 10.1371/journal.pone.0109208. PMID: 25272043; PMCID: PMC4182889.

4: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.

5: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.

Explore Compound Types